MMV019313
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Overview
Description
MMV019313 is a potent, non-bisphosphonate inhibitor of farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS). This compound has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria . It is highly selective for the parasite’s enzyme over human homologs, making it a promising candidate for antimalarial drug development .
Preparation Methods
The synthesis of MMV019313 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
MMV019313 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
MMV019313 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of farnesyl/geranylgeranyl diphosphate synthase.
Biology: It is used to investigate the role of isoprenoid biosynthesis in Plasmodium falciparum.
Medicine: It is being explored as a potential antimalarial drug due to its high selectivity and potency against the malaria parasite.
Industry: It may be used in the development of new antimalarial therapies and other pharmaceuticals.
Mechanism of Action
MMV019313 exerts its effects by inhibiting the bifunctional farnesyl/geranylgeranyl diphosphate synthase in Plasmodium falciparum. This enzyme is a key branchpoint in the isoprenoid biosynthesis pathway, which is essential for the survival of the parasite. By binding to a novel small-molecule binding site, this compound disrupts the enzyme’s activity, leading to the inhibition of parasite growth and replication .
Comparison with Similar Compounds
MMV019313 is unique compared to other inhibitors of farnesyl/geranylgeranyl diphosphate synthase due to its non-bisphosphonate structure. Similar compounds include:
Bisphosphonates: These compounds also inhibit farnesyl/geranylgeranyl diphosphate synthase but have poor bioavailability and strong bone affinity.
This compound’s superior physicochemical properties and high selectivity for the parasite enzyme make it a promising candidate for further development .
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26) |
InChI Key |
NVFMMXVDSJFVNO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV019313; MMV-019313; MMV 019313 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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